molecular formula C30H31NO7 B6289862 Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-78-8

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289862
CAS No.: 864876-78-8
M. Wt: 517.6 g/mol
InChI Key: BTHCVJXSGVIYEO-NDEPHWFRSA-N
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Description

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH, also known by its IUPAC name 3-(4-{[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl]oxy}methyl}phenoxy)propanoic acid, is a compound used primarily in the field of peptide synthesis. It is a derivative of valine, an essential amino acid, and is often employed as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:

    Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of valine.

    Esterification: The valine derivative is then esterified with a phenoxyacetic acid derivative.

    Linkage Formation: The esterified product is linked to a propanoic acid derivative through an ether bond.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The primary mechanism of action of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a valine residue linked to a phenoxyacetic acid derivative. This structure provides stability and ease of removal of the Fmoc group, making it particularly useful in solid-phase peptide synthesis .

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHCVJXSGVIYEO-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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